molecular formula C16H16N4O2S B2894576 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide CAS No. 440331-29-3

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide

Cat. No.: B2894576
CAS No.: 440331-29-3
M. Wt: 328.39
InChI Key: FYPQENOVGPFSNV-UHFFFAOYSA-N
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Description

4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound acts as a cholinesterase inhibitor . It binds to the active sites of AChE and BuChE, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft can lead to prolonged muscle contractions and enhanced neurotransmission. This can have various downstream effects depending on the specific location of the cholinergic synapses.

Result of Action

The molecular effect of this compound is the inhibition of AChE and BuChE , leading to an increase in acetylcholine levels . At the cellular level, this can result in enhanced neurotransmission at cholinergic synapses and prolonged muscle contractions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: This step involves the reaction of the benzotriazine core with a butanamide derivative, often using coupling reagents such as EDCI or DCC.

    Introduction of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the benzotriazine core, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the benzotriazine core.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents (e.g., NBS) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its benzotriazine core.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Chemistry: Potential incorporation into polymeric materials for enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(phenylmethyl)butanamide
  • 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide

Uniqueness

Compared to similar compounds, 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide may exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic properties and reactivity. This could make it more suitable for specific applications in materials science or medicinal chemistry.

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPQENOVGPFSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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